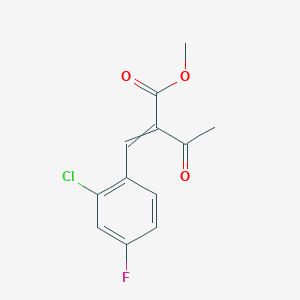

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate

Übersicht

Beschreibung

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate is an organic compound with the molecular formula C12H10ClFO3 It is a derivative of acrylate, featuring a chloro and fluoro substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The acetyl group can be oxidized or reduced under appropriate conditions.

Addition Reactions: The acrylate moiety can undergo addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the acetyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate has the molecular formula C12H10ClFO3 and features a chloro and fluoro substituted phenyl ring. The compound is characterized by its ability to undergo various chemical reactions:

- Substitution Reactions : The presence of chlorine and fluorine allows for nucleophilic substitution, making it versatile in synthetic chemistry.

- Oxidation and Reduction : The acetyl group can be modified, influencing the compound's reactivity.

- Addition Reactions : The acrylate moiety can participate in Michael addition reactions, essential for biological processes.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new pathways for creating derivatives with enhanced properties.

Pharmaceutical Development

The compound is crucial in developing targeted therapies due to its ability to interact with specific biological targets. Research indicates that derivatives of this compound can enhance the efficacy of anticancer drugs by improving selectivity towards cancer cells while minimizing effects on healthy tissues .

Material Science

In material science, this compound is explored for developing advanced materials such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced durability and specific functionalities tailored for various applications .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Facilitates new synthetic pathways |

| Pharmaceutical | Development of targeted therapies | Improved selectivity and reduced side effects |

| Material Science | Creation of advanced polymers and coatings | Enhanced durability and specific functionalities |

Case Study 1: Targeted Drug Delivery

A study demonstrated that derivatives of this compound could be used to create conjugates that release cytotoxic agents selectively in tumor environments. This approach significantly improved the therapeutic index compared to standard chemotherapy .

Case Study 2: Polymer Development

Research involving the polymerization of this compound has led to the development of novel materials with applications in coatings that require resistance to environmental degradation. These materials exhibited superior performance compared to traditional polymers .

Wirkmechanismus

The mechanism of action of Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate involves its interaction with various molecular targets. The presence of the chloro and fluoro substituents can influence its reactivity and binding affinity to specific enzymes or receptors. The acrylate moiety can participate in Michael addition reactions, which are crucial in many biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-acetyl-3-(2-chlorophenyl)acrylate

- Methyl 2-acetyl-3-(4-fluorophenyl)acrylate

- Methyl 2-acetyl-3-(2,4-dichlorophenyl)acrylate

Uniqueness

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring

Biologische Aktivität

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate (MCA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its efficacy.

MCA has the molecular formula and features a unique structure that includes both chloro and fluoro substituents on the phenyl ring. These substitutions significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClF O₃ |

| Molecular Weight | 256.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

MCA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions and Michael addition reactions, which are crucial in many biological processes.

- Enzyme Inhibition : MCA may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : The structural characteristics of MCA allow it to bind selectively to certain receptors, potentially modulating their activity.

Cytotoxicity Studies

Recent studies have demonstrated that MCA exhibits cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the compound's effect on human breast cancer cells (MCF-7), MCA showed significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity.

Table 2: Cytotoxicity Data of MCA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.0 | Disruption of mitochondrial function |

Case Studies

- Study on Antitumor Activity : A recent publication explored the antitumor properties of MCA in vivo using xenograft models. The results indicated that treatment with MCA led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent against specific cancers .

- Mechanistic Insights : Another investigation focused on the mechanism by which MCA induces apoptosis in cancer cells. The study found that MCA activates caspase pathways, leading to programmed cell death, which is crucial for developing targeted cancer therapies .

- Synergistic Effects : Research has also examined the synergistic effects of combining MCA with other chemotherapeutic agents. The combination therapy demonstrated enhanced cytotoxicity compared to single-agent treatments, highlighting the potential for MCA in combination regimens .

Eigenschaften

IUPAC Name |

methyl 2-[(2-chloro-4-fluorophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFO3/c1-7(15)10(12(16)17-2)5-8-3-4-9(14)6-11(8)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGUCWFOKBJAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=C(C=C(C=C1)F)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501186183 | |

| Record name | Methyl 2-[(2-chloro-4-fluorophenyl)methylene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298709-35-0 | |

| Record name | Methyl 2-[(2-chloro-4-fluorophenyl)methylene]-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298709-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(2-chloro-4-fluorophenyl)methylene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.